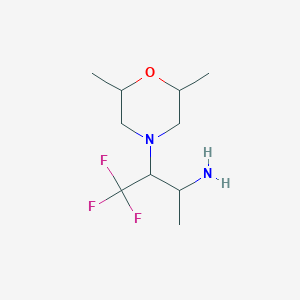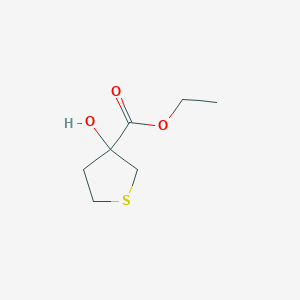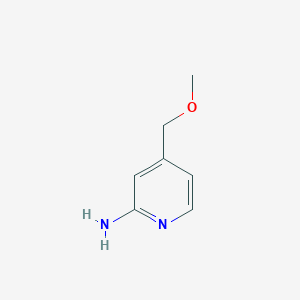
5-(2,2-dimetilpropil)-1H-pirazol-3-amina
Descripción general
Descripción
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Separación de Actinido(III)/Lantánido(III)
El compuesto se ha utilizado en el campo de la química nuclear para la separación de actínidos y lantánidos. Un estudio demostró la estabilidad gamma-radiolítica de los solventes que contienen este compuesto, lo cual es crucial para el proceso de separación. La investigación mostró que la presencia de ácido nítrico durante la irradiación tuvo un efecto protector, mejorando la estabilidad de los solventes utilizados .
Identificación del Producto de Radiólisis
La espectrometría de masas de alta resolución se ha utilizado para identificar los principales productos de radiólisis cuando los solventes que contienen "5-(2,2-dimetilpropil)-1H-pirazol-3-amina" se exponen a la irradiación gamma. Esto es significativo para comprender las vías de degradación y diseñar sistemas más estables para aplicaciones nucleares .
Análisis Cuantitativo mediante MRM
Se ha utilizado un método de Monitoreo de Reacción Múltiple (MRM) específicamente desarrollado para el análisis cuantitativo de la concentración residual de este compuesto en muestras irradiadas. Esta técnica analítica es vital para monitorear la integridad del compuesto en la gestión y el procesamiento de residuos nucleares .
Determinación de la Estructura Cristal
El compuesto se ha utilizado en cristalografía para determinar la estructura cristal de los complejos involucrados en la separación de actínidos/lantánidos. Esta información es esencial para comprender el comportamiento de unión y coordinación del compuesto, lo que puede llevar al desarrollo de procesos de separación más eficientes .
Eficiencia del Ligando en la Separación de Metales
La investigación ha destacado la eficiencia de "this compound" como ligando en la separación de actínido(III) de lantánido(III). El diseño del ligando y su interacción con los metales son críticos para mejorar la selectividad y el rendimiento de la separación .
Desarrollo de Carbenos
Aunque no está directamente relacionado con "this compound", el desarrollo de carbenos en química ha visto el uso de ligandos relacionados basados en pirazol. Estos ligandos tienen aplicaciones en la síntesis de productos naturales y la química de metales de transición, lo que indica un área potencial de investigación para el compuesto en cuestión .
Mecanismo De Acción
Target of Action
The primary target of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is the Monopolar spindle 1 (Mps1) kinase . Mps1 kinase plays a crucial role in the proper division of cancer cells, ensuring their survival and replication .
Mode of Action
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine acts by binding to the Mps1 kinase, inhibiting its regulatory checkpoint activities . This inhibition causes accelerated cell division with increased missegregation errors that ultimately reduce the viability of malignant cells .
Biochemical Pathways
The primary biochemical pathway affected by 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is the cell division process, specifically the transition from metaphase to anaphase . By inhibiting Mps1 kinase, the compound disrupts the alignment of chromosomes in cancer cells, leading to errors in cell division .
Result of Action
The inhibition of Mps1 kinase by 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine leads to accelerated cell division with increased missegregation errors . This results in a reduction in the viability of malignant cells, making the compound a potential anticancer agent .
Análisis Bioquímico
Biochemical Properties
5-(2,2-Dimethylpropyl)-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with gamma-irradiated solvents containing C5-BPP (2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine), which is used for actinide (III)/lanthanide (III) separation . The nature of these interactions involves complexation and extraction processes, which are crucial for the separation of specific ions.
Cellular Effects
The effects of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the stability of solvents and their radiolytic stability, which in turn affects cellular processes
Molecular Mechanism
At the molecular level, 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine exerts its effects through binding interactions with biomolecules. It acts as a ligand for efficient actinide (III)/lanthanide (III) separation, forming stable complexes with these ions . This binding interaction is crucial for its role in biochemical reactions and its ability to influence cellular processes. Additionally, it may inhibit or activate specific enzymes, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its effectiveness. It has been observed that the presence of nitric acid during irradiation can protect the compound from degradation, enhancing its stability . Long-term effects on cellular function have also been noted, with changes in cellular processes observed over extended periods.
Dosage Effects in Animal Models
The effects of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine vary with different dosages in animal models. Studies have shown that at lower dosages, the compound can effectively separate actinide (III) ions without causing significant adverse effects . At higher dosages, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions.
Metabolic Pathways
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of metabolites it produces are essential for understanding its role in biochemical reactions. The exact pathways and enzymes involved are still being studied, but it is known to affect the degradation of specific biomolecules .
Transport and Distribution
The transport and distribution of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)5-6-4-7(9)11-10-6/h4H,5H2,1-3H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCZNOUGAEHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















